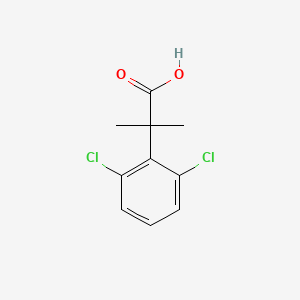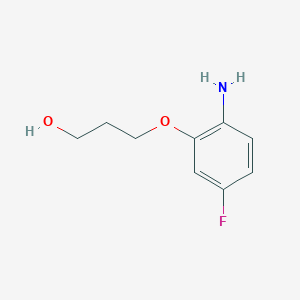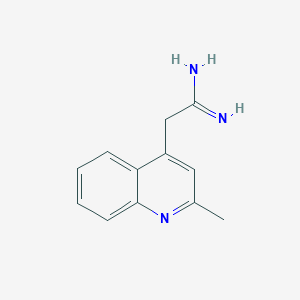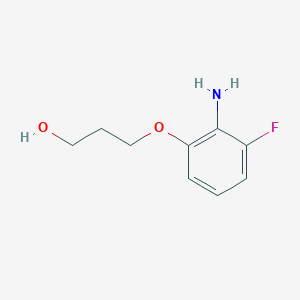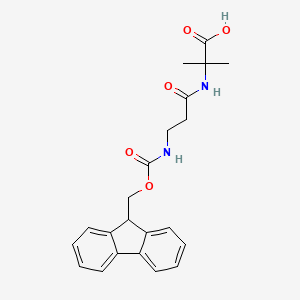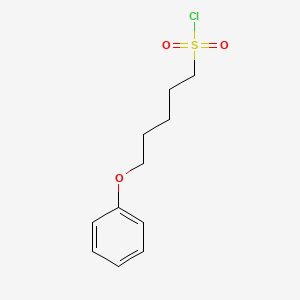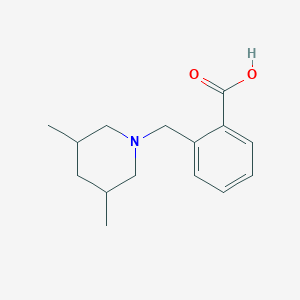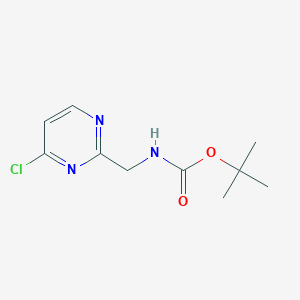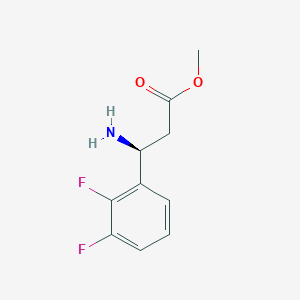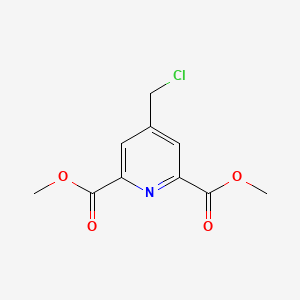
Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C10H10ClNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate typically involves the chloromethylation of dimethyl pyridine-2,6-dicarboxylate. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the chloromethylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
化学反応の分析
Types of Reactions
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine dicarboxylic acids.
Reduction: Formation of pyridine alcohols.
科学的研究の応用
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of drugs and therapeutic agents.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Utilized in the preparation of polymers and advanced materials
作用機序
The mechanism of action of 2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific pathways. This compound can also act as a ligand, binding to metal ions and forming coordination complexes .
類似化合物との比較
Similar Compounds
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
Uniqueness
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate is unique due to its specific chloromethyl functional group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and various industrial applications .
特性
分子式 |
C10H10ClNO4 |
|---|---|
分子量 |
243.64 g/mol |
IUPAC名 |
dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9(13)7-3-6(5-11)4-8(12-7)10(14)16-2/h3-4H,5H2,1-2H3 |
InChIキー |
LIIWGINRIORAFC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


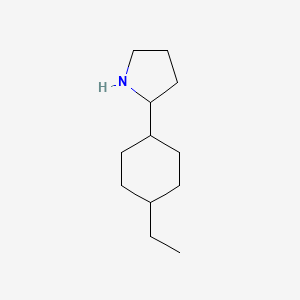
![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)
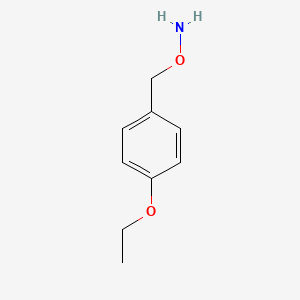
![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)
